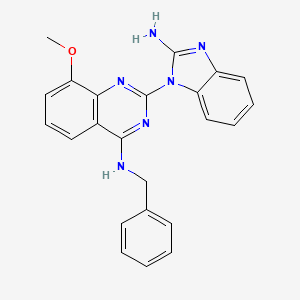
ML240
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
作用机制
ML240 通过抑制 p97 的 ATP 酶活性来发挥作用,p97 是一种参与蛋白质稳态的重要酶。通过抑制 p97,this compound 扰乱错误折叠蛋白的降解,导致这些蛋白的积累以及随后凋亡途径的激活。 该化合物还诱导 LC3-II 的积累(自噬的标志物)并损害自噬体的成熟 .
准备方法
合成路线和反应条件
ML240 的合成涉及多个步骤,从市售原料开始最终产物通过一系列纯化步骤获得,包括重结晶和色谱分离 .
工业生产方法
虽然 this compound 的具体工业生产方法尚未广泛记载,但该化合物可以使用标准的有机合成技术进行大规模合成。 该过程通常涉及优化反应条件以最大限度地提高产率和纯度,然后进行大规模纯化方法,例如柱色谱和重结晶 .
化学反应分析
反应类型
ML240 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以氧化形成各种氧化衍生物。
还原: 该化合物可以还原形成不同的还原产物。
常见的试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound 的氧化可以导致形成喹唑啉 N-氧化物,而还原可以生成还原的喹唑啉衍生物 .
相似化合物的比较
ML240 在快速诱导凋亡和损害蛋白质稳态方面独树一帜。类似的化合物包括:
ML241: 另一种有效的 p97 ATP 酶抑制剂,具有类似的特性,但在凋亡和自噬方面略有不同的影响.
NMS-873: 一种选择性 p97 变构抑制剂,具有强大的抗增殖活性.
CB-5083: 一种有效的 p97 抑制剂,在癌症研究中具有应用.
生物活性
ML240 is a compound identified as a potent inhibitor of the p97 ATPase, also known as valosin-containing protein (VCP), which plays a crucial role in various cellular processes, including protein degradation and autophagy. This article provides a comprehensive overview of the biological activity of this compound, highlighting its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure
Chemical Name: 2-(2-Amino-1H-benzimidazole-1-yl)-8-methoxy-N-(phenylmethyl)-4-quinazolinamine
Molecular Formula: C₁₈H₁₈N₄O
Molecular Weight: 306.36 g/mol
This compound acts as an ATP-competitive inhibitor of p97 ATPase with an IC50 value of approximately 100 nM . By inhibiting p97, this compound disrupts several key cellular pathways:
- Autophagy Regulation: this compound promotes the accumulation of LC3-II, indicating enhanced autophagosome formation while impairing autophagosome maturation .
- Induction of Apoptosis: The compound rapidly mobilizes executioner caspases 3 and 7, leading to increased apoptosis in cancer cells .
- Inhibition of Endoplasmic Reticulum-Associated Degradation (ERAD): this compound impairs the ERAD pathway, which is essential for the degradation of misfolded proteins .
Antiproliferative Effects
This compound has demonstrated broad antiproliferative activity across various cancer cell lines. Notably, it has been tested against the NCI-60 panel , a collection of 60 diverse human cancer cell lines. The results indicate that:
- This compound exhibits significant growth inhibition in multiple cancer types.
- It shows slightly lower activity against normal cells compared to cancer cells, suggesting a degree of selectivity .
Synergistic Effects with Other Agents
Research indicates that this compound can enhance the efficacy of other chemotherapeutic agents. For example, it has been shown to synergize with the proteasome inhibitor MG132 to induce cell death in multiple colon cancer cell lines . This combination therapy approach could be pivotal in developing more effective cancer treatments.
Study 1: Structure-Activity Relationship Analysis
A study conducted by Chou et al. (2013) focused on the structure-activity relationships (SAR) of this compound and its analogs. The findings included:
| Compound | IC50 (nM) | Effect on Apoptosis | Effect on Autophagy |
|---|---|---|---|
| This compound | 100 | Yes | Yes |
| ML241 | 100 | No | No |
This table illustrates that while both compounds inhibit p97 ATPase similarly, only this compound effectively induces apoptosis and enhances autophagy markers .
Study 2: In Vivo Efficacy
In a preclinical study using mouse models of colon cancer, this compound was administered to evaluate its therapeutic potential. Results showed:
属性
IUPAC Name |
2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c1-30-19-13-7-10-16-20(19)27-23(28-21(16)25-14-15-8-3-2-4-9-15)29-18-12-6-5-11-17(18)26-22(29)24/h2-13H,14H2,1H3,(H2,24,26)(H,25,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAMBLRUUJAFOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)N4C5=CC=CC=C5N=C4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022547 |
Source


|
| Record name | ML240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346527-98-7 |
Source


|
| Record name | ML240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














